molecular formula C33H27N3 B12582297 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine CAS No. 485322-34-7

9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine

Cat. No.: B12582297
CAS No.: 485322-34-7
M. Wt: 465.6 g/mol
InChI Key: BBWCJCRDGLDRPL-UHFFFAOYSA-N
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Description

9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic system, substituted with ethyl, diphenyl, and pyridinyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole core, followed by the introduction of the ethyl, diphenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and pyridine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Scientific Research Applications

9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine can be compared with other similar compounds, such as:

    9-Ethylcarbazole: A simpler analog with only an ethyl group attached to the carbazole core. It lacks the diphenyl and pyridinyl substituents, resulting in different chemical and physical properties.

    N,N-Diphenylcarbazole: This compound features diphenyl groups attached to the carbazole core but lacks the ethyl and pyridinyl substituents. Its properties and applications differ from those of the target compound.

    Pyridinylcarbazole: A compound with a pyridinyl group attached to the carbazole core. It shares some similarities with the target compound but lacks the ethyl and diphenyl groups.

Properties

CAS No.

485322-34-7

Molecular Formula

C33H27N3

Molecular Weight

465.6 g/mol

IUPAC Name

9-ethyl-N,N-diphenyl-6-(2-pyridin-4-ylethenyl)carbazol-3-amine

InChI

InChI=1S/C33H27N3/c1-2-35-32-17-15-26(14-13-25-19-21-34-22-20-25)23-30(32)31-24-29(16-18-33(31)35)36(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-24H,2H2,1H3

InChI Key

BBWCJCRDGLDRPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=NC=C3)C4=C1C=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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